Barium fod, dihydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

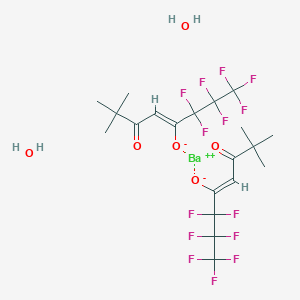

Barium fod, dihydrate, also known as Bis(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)barium, is a chemical compound with the formula C20H20BaF14O4. It appears as a white to off-white powder and is known for its pungent smell. This compound is insoluble in water and is primarily used in thin film deposition and laboratory research .

Métodos De Preparación

Barium fod, dihydrate can be synthesized through various methods. One common approach involves the reaction of barium chloride dihydrate with heptafluoro-2,2-dimethyl-3,5-octanedione in the presence of a suitable solvent. The reaction conditions typically include controlled temperature and pH to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity of the compound .

Análisis De Reacciones Químicas

Barium fod, dihydrate undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of barium oxide and other by-products.

Reduction: Reduction reactions involving this compound can yield barium metal and other reduced species.

Substitution: In substitution reactions, the fluorinated ligands in this compound can be replaced with other functional groups, resulting in the formation of new compounds.

Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as hydrogen gas or lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Barium fod, dihydrate has a wide range of scientific research applications, including:

Chemistry: It is used as a precursor in the synthesis of other barium-containing compounds and as a reagent in various chemical reactions.

Mecanismo De Acción

The mechanism of action of barium fod, dihydrate involves its interaction with specific molecular targets, such as ion channels. By blocking potassium channels, it affects the membrane potential and ion flow across cell membranes. This action can influence various physiological processes, including muscle contraction and nerve signal transmission .

Comparación Con Compuestos Similares

Barium fod, dihydrate can be compared with other barium-containing compounds, such as:

Barium chloride dihydrate (BaCl2·2H2O): This compound is commonly used in laboratory settings for its solubility in water and its role as a reagent in various chemical reactions.

Barium sulfate (BaSO4): Known for its use as a contrast agent in medical imaging, barium sulfate is insoluble in water and has different applications compared to this compound.

The uniqueness of this compound lies in its specific structure and properties, which make it suitable for specialized applications in thin film deposition and research involving ion channels.

By understanding the preparation methods, chemical reactions, scientific applications, mechanism of action, and comparisons with similar compounds, researchers can better utilize this compound in various fields of study and industry.

Actividad Biológica

Barium fod, dihydrate, is a compound that has garnered attention for its biological activity, particularly in the context of environmental health and potential therapeutic applications. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of Barium Compounds

Barium (Ba) is an alkaline earth metal that occurs naturally in the environment. Its compounds, including barium sulfate and barium chloride, are commonly used in medical imaging and industrial applications. However, the biological implications of barium exposure, especially in its hydrated forms, warrant careful examination.

Mechanisms of Biological Activity

1. Cellular Interaction:

Research indicates that barium ions can influence cellular processes. For instance, studies have shown that barium promotes anchorage-independent growth and invasion in various cell types, including keratinocytes and fibroblasts. This effect is mediated through the activation of signaling pathways involving c-SRC kinase and other molecules such as FAK and ERK .

2. Toxicological Effects:

Barium exposure has been linked to neurotoxicity and reproductive toxicity in animal models. A study involving rats exposed to varying concentrations of barium chloride dihydrate revealed significant neurobehavioral changes and alterations in organ weights after prolonged exposure . The findings highlight the need for understanding the toxicological profiles of barium compounds.

Case Studies

Case Study 1: Environmental Exposure

A study conducted on communities near industrial sites revealed elevated levels of barium in drinking water. The research indicated a correlation between barium concentration and increased incidence of gastrointestinal issues among residents. This underscores the importance of monitoring barium levels in environmental health assessments.

Case Study 2: Medical Applications

In medical settings, barium sulfate is widely used for imaging studies such as barium swallows. These studies leverage the radiopaque properties of barium to enhance visualization of the gastrointestinal tract. While effective, there are concerns regarding potential complications from aspiration or extravasation during procedures .

Table 1: Summary of Biological Effects of Barium Compounds

Propiedades

IUPAC Name |

barium(2+);(Z)-1,1,1,2,2,3,3-heptafluoro-7,7-dimethyl-6-oxooct-4-en-4-olate;dihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H11F7O2.Ba.2H2O/c2*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;;;/h2*4,19H,1-3H3;;2*1H2/q;;+2;;/p-2/b2*6-4-;;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIXXRHZJRSFCNQ-LINFXWKISA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C=C(C(C(C(F)(F)F)(F)F)(F)F)[O-].CC(C)(C)C(=O)C=C(C(C(C(F)(F)F)(F)F)(F)F)[O-].O.O.[Ba+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C(=O)/C=C(\[O-])/C(F)(F)C(F)(F)C(F)(F)F)(C)C.CC(C(=O)/C=C(\[O-])/C(F)(F)C(F)(F)C(F)(F)F)(C)C.O.O.[Ba+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24BaF14O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

763.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.